molecular formula C12H12N2O6 B15006786 Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate

Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate

Cat. No.: B15006786
M. Wt: 280.23 g/mol
InChI Key: CISGLNCOCJPOKO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, a methoxy group, and an oxido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-7-methoxyquinoxaline-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group, altering the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxido or hydroxyl groups.

    Reduction: Conversion to hydroxyquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline esters.

Scientific Research Applications

Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate involves its interaction with various molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-methoxyquinoxaline-2-carboxylic acid: Lacks the ethyl ester and oxido groups, making it less reactive in certain chemical reactions.

    Ethyl 4-hydroxyquinoxaline-2-carboxylate: Lacks the methoxy and oxido groups, resulting in different reactivity and applications.

    7-Methoxyquinoxaline-2-carboxylic acid:

Uniqueness

Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxido group, in particular, enhances its potential for redox reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate

InChI

InChI=1S/C12H12N2O6/c1-3-20-12(16)10-11(15)14(18)8-5-4-7(19-2)6-9(8)13(10)17/h4-6,18H,3H2,1-2H3

InChI Key

CISGLNCOCJPOKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N(C1=O)O)[O-]

Origin of Product

United States

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